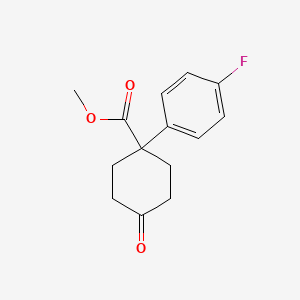

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Descripción

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a cyclohexane-based ester featuring a 4-fluorophenyl substituent and a ketone group at the 4-position of the ring. Its structure combines a rigid cyclohexane backbone with an electron-withdrawing fluorine atom, influencing its electronic properties, solubility, and reactivity.

Propiedades

IUPAC Name |

methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQFIBJQOZPYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608502 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-51-2 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the cyclohexanone core with the appropriate substitution pattern, followed by esterification to introduce the methyl carboxylate group. The 4-fluorophenyl substituent is introduced either by starting from a 4-fluorophenyl precursor or by aromatic substitution reactions.

Key Synthetic Routes

Cyclohexanone Ring Construction with 4-Fluorophenyl Substitution

-

- 4-Fluorobenzene derivatives (e.g., 4-fluorobenzaldehyde or 4-fluorophenylacetic acid derivatives)

- Cyclohexanone or cyclohexanone precursors

Method:

A common approach involves a Michael addition or aldol condensation between a 4-fluorophenyl-substituted aldehyde or ketone and a cyclohexanone derivative, followed by oxidation or rearrangement to install the 4-oxo group on the cyclohexane ring.Example:

The condensation of methyl 4-oxocyclohexanecarboxylate with 4-fluorobenzaldehyde under basic or acidic catalysis can yield the desired substituted cyclohexanone after subsequent reduction and oxidation steps.

Esterification to Form Methyl Carboxylate

Method:

The carboxylic acid intermediate (1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid) is esterified using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to yield the methyl ester.Conditions:

Reflux in methanol with catalytic acid for several hours, followed by purification.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aldol Condensation | 4-Fluorobenzaldehyde + methyl 4-oxocyclohexanecarboxylate, base catalyst (NaOH or KOH), solvent (ethanol or methanol), room temp to reflux | 70-85 | Control of temperature critical to avoid side reactions |

| 2 | Reduction/Oxidation | NaBH4 for reduction or PCC for oxidation | 80-90 | Selective reduction or oxidation to achieve 4-oxo group |

| 3 | Esterification | Methanol, H2SO4 catalyst, reflux 4-6 hours | 75-90 | Purification by recrystallization or chromatography |

Yields are approximate and depend on reaction scale and purity of reagents.

Purification Techniques

- Chromatography: Silica gel column chromatography is commonly used to separate the desired product from side products and unreacted starting materials.

- Recrystallization: Using solvents such as ethyl acetate or hexane mixtures to obtain pure crystalline methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.

- Distillation: Sometimes employed for volatile impurities removal.

Research Findings and Optimization

Reaction Optimization:

Studies indicate that controlling the pH and temperature during the aldol condensation step is crucial to maximize yield and minimize polymerization or side reactions.Catalyst Selection:

Acid catalysts for esterification must be carefully chosen to avoid hydrolysis of the ketone group. p-Toluenesulfonic acid has been found effective with minimal side reactions.Solvent Effects:

Polar protic solvents like methanol favor esterification, while non-polar solvents are preferred during condensation to improve selectivity.Scale-Up Considerations:

Continuous flow reactors have been proposed for industrial scale synthesis to improve heat and mass transfer, leading to better control over reaction parameters and higher purity products.

Comparative Analysis with Related Compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate has been investigated for its potential therapeutic effects. The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. Studies on related compounds have shown that modifications to the cyclohexane framework can lead to enhanced potency against various cancer cell lines.

Pharmacological Studies

Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing pathways related to inflammation and cell proliferation.

Table 1: Biological Activities of Related Compounds

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding the synthesis pathways allows researchers to create derivatives that may have improved biological activity or reduced toxicity.

Synthesis Pathway Overview

The synthesis typically includes:

- Formation of the cyclohexane ring.

- Introduction of the carboxylate group.

- Substitution of the para-fluorophenyl group.

Interaction Studies

Interaction studies are crucial for elucidating the pharmacodynamics of this compound. Initial findings suggest potential binding affinity to various targets, which could lead to novel therapeutic strategies.

Table 2: Binding Affinities of Similar Compounds

Mecanismo De Acción

The mechanism of action of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, while the ketone and ester functionalities may influence the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Halogen-Substituted Derivatives

- Methyl 1-(2,4-Dichlorophenyl)-4-Oxocyclohexanecarboxylate (CAS 1408058-16-1): Substituents: Two chlorine atoms at the 2- and 4-positions of the phenyl ring. Impact: Increased steric hindrance and stronger electron-withdrawing effects compared to the mono-fluorinated analog. Molecular weight (297.17 g/mol) is higher due to the additional chlorine atoms . Applications: Used in chemical research for synthesizing heterocycles or as intermediates in drug discovery.

Methyl 1-(4-Chlorophenyl)-4-Oxocyclohexanecarboxylate (CAS 1363165-99-4) :

Electron-Donating Substituents

- Methyl 1-(4-Methoxyphenyl)-4-Oxocyclohexane-1-Carboxylate (CAS 1384264-82-7): Substituents: Methoxy group (-OCH₃) at the 4-position. This contrasts sharply with the electron-withdrawing fluorine in the target compound .

Modifications to the Cyclohexane Ring

Saturated vs. Unsaturated Rings

- Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate: Structure: Features a conjugated cyclohexenone ring (double bond at C3–C4). Impact: The unsaturated ring enhances planarity and conjugation, affecting UV-Vis absorption and reactivity in Diels-Alder reactions. Crystal structure analysis reveals puckering conformations (envelope, half-chair) influenced by substituents . Applications: Intermediate in synthesizing spiro compounds and heterocycles like isoxazoles .

Fluorine Directly on the Cyclohexane Ring

- Methyl 1-Fluoro-4-Oxocyclohexane-1-Carboxylate (CAS 1374653-41-4): Structure: Fluorine is attached directly to the cyclohexane ring rather than the phenyl group. Molecular formula: C₈H₁₁FO₃ .

Steric and Electronic Comparisons

Actividad Biológica

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, with the CAS number 80912-51-2, is an organic compound characterized by a cyclohexane ring substituted with a 4-fluorophenyl group, a ketone, and a carboxylate ester. This compound has garnered attention in biochemical research due to its interactions with various biological systems, particularly its role as an inhibitor of monoacylglycerol lipase (MAGL), which is crucial in endocannabinoid signaling.

This compound exhibits significant biochemical properties that influence various cellular processes. It is primarily known for its interaction with MAGL, a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing CB1 receptor occupancy and modulating cannabinoid signaling pathways .

Interaction with Enzymes

The compound's interaction with MAGL has been studied extensively. In vitro assays have shown that it binds to MAGL in a time- and dose-dependent manner, leading to significant increases in 2-AG levels in rodent brain studies. This mechanism suggests potential therapeutic applications in treating neurological disorders where the endocannabinoid system is implicated.

Cellular Effects

The biological activity of this compound extends beyond enzyme inhibition. It influences cellular signaling pathways, gene expression, and overall cellular metabolism. For instance:

- Cell Signaling : The compound's ability to modulate endocannabinoid levels can affect various signaling cascades involved in pain perception, mood regulation, and neuroprotection.

- Gene Expression : Changes in endocannabinoid signaling can lead to alterations in the expression of genes associated with inflammation and neuronal survival.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound primarily involves its inhibition of MAGL. This inhibition results in elevated concentrations of 2-AG, which can activate cannabinoid receptors (CB1 and CB2), influencing numerous physiological processes such as:

- Pain modulation

- Appetite regulation

- Neuroprotection

This mechanism highlights the potential for developing therapeutic agents targeting the endocannabinoid system using this compound as a lead structure .

Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry : It serves as a precursor or intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.

Materials Science : Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies : The compound is valuable for investigating the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Comparative Analysis

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate | C₁₄H₁₅ClO₃ | Chlorine substitution may alter reactivity |

| Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | C₁₄H₁₅BrO₃ | Bromine enhances lipophilicity |

| Methyl 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylate | C₁₄H₁₈O₃ | Methyl group influences polarity |

The presence of fluorine in this compound enhances its biological activity and metabolic stability compared to non-fluorinated counterparts .

Case Studies

Recent studies have highlighted the pharmacological potential of this compound. For example:

- Neuroprotective Effects : In animal models, administration of this compound resulted in reduced neuroinflammation and improved cognitive function following induced injury.

- Pain Management : Clinical trials have suggested that compounds similar to this one may provide analgesic effects through modulation of the endocannabinoid system, warranting further exploration into its therapeutic applications .

Q & A

What are the common synthetic routes for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate?

Basic Question

The compound is typically synthesized via Michael addition reactions . A standard method involves refluxing chalcone derivatives (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) with esters like ethyl acetoacetate in absolute ethanol, catalyzed by 10% NaOH. This yields cyclohexenone carboxylate derivatives, which can be further functionalized . For analogous structures, reaction optimization includes controlling reflux duration (e.g., 8–12 hours) and stoichiometric ratios to maximize yield and purity .

How is X-ray crystallography applied to determine the structure of this compound?

Basic Question

X-ray crystallography is critical for resolving the compound’s 3D conformation and substituent arrangement. The SHELX program suite (e.g., SHELXL for refinement) is widely used to analyze disordered structures and calculate puckering parameters (Q, θ, φ). For example, cyclohexane rings in similar compounds exhibit envelope, screw-boat, or half-chair conformations , with dihedral angles between aromatic rings (e.g., 76.4°–89.9°) quantified to assess steric and electronic interactions .

How do cyclohexane ring puckering conformations influence the compound’s reactivity?

Advanced Question

Ring puckering (e.g., envelope vs. half-chair) affects steric accessibility and electronic distribution , impacting reactivity in downstream reactions. For instance:

- Envelope conformations may expose the carbonyl group for nucleophilic attack.

- Screw-boat conformations could hinder access to reactive sites due to torsional strain.

Puckering parameters (calculated via Cremer & Pople’s method) and crystallographic data (e.g., bond lengths, angles) are used to predict regioselectivity in functionalization reactions .

How can researchers resolve contradictions in crystallographic data regarding ring conformations?

Advanced Question

Discrepancies in reported conformations (e.g., disordered vs. ordered structures) require multi-method validation :

- High-resolution crystallography to reduce ambiguity in electron density maps.

- DFT calculations to compare theoretical and experimental puckering parameters.

- Cross-referencing with related structures (e.g., Dutkiewicz et al., 2011a–c) to identify trends in substituent-driven conformational preferences .

What role does the 4-fluorophenyl substituent play in molecular interactions?

Advanced Question

The 4-fluorophenyl group contributes to:

- Hydrophobic interactions via the aromatic ring.

- Dipole-dipole interactions from the fluorine atom.

- Steric effects influencing dihedral angles (e.g., 76.4°–89.9° between substituents), which modulate binding affinity in host-guest systems or catalytic activity .

What software tools are recommended for refining crystal structures of this compound?

Methodological Answer

The SHELX suite (SHELXL, SHELXS) is the gold standard for small-molecule refinement. Key features include:

- Handling disordered groups (e.g., ethyl or cyclohexane rings) via occupancy ratio modeling.

- Generating CIF files for publication-ready crystallographic data.

Alternative tools like Olex2 or PLATON can complement SHELX for validation (e.g., checking for missed symmetry) .

How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer

Optimization strategies include:

- Solvent selection : Absolute ethanol minimizes side reactions vs. polar aprotic solvents.

- Catalyst concentration : 10% NaOH ensures efficient deprotonation without excessive base degradation.

- Temperature control : Reflux at ~78°C balances reaction rate and byproduct formation.

Yield monitoring via HPLC or NMR is recommended to identify optimal conditions .

How are puckering parameters interpreted in crystallographic studies?

Data Analysis Answer

Puckering parameters (Q, θ, φ) are calculated using Cremer & Pople’s method to quantify ring non-planarity:

- Q : Magnitude of puckering (Å).

- θ and φ : Angular coordinates defining the puckering mode.

For example, θ = 50.6° and φ = 356.2° indicate a half-chair conformation , while θ = 112° suggests a screw-boat . These parameters correlate with strain energy and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.